Cas no 1361507-71-2 (3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid)
3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid
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- Inchi: 1S/C14H8Cl4O2/c15-10-3-1-2-7(9(10)6-12(19)20)8-4-5-11(16)14(18)13(8)17/h1-5H,6H2,(H,19,20)
- InChI Key: INMBETYIWFAUHY-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C2C=CC(=C(C=2Cl)Cl)Cl)=C1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 352
- XLogP3: 5.6
- Topological Polar Surface Area: 37.3
3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011000938-250mg |
3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid |
1361507-71-2 | 97% | 250mg |
480.00 USD | 2021-05-28 | |
| Alichem | A011000938-500mg |
3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid |
1361507-71-2 | 97% | 500mg |
790.55 USD | 2021-05-28 | |
| Alichem | A011000938-1g |
3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid |
1361507-71-2 | 97% | 1g |
1,564.50 USD | 2021-05-28 |
3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid
Introduction to 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid (CAS No. 1361507-71-2)
3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1361507-71-2, is a chlorinated biphenyl derivative with significant relevance in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of multiple chlorine atoms in its biphenyl core imparts unique electronic and steric properties, making it a valuable scaffold for synthetic chemistry and drug discovery applications.
The molecular structure of 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid consists of a biphenyl ring system substituted with chlorine atoms at the 2, 2', 3', and 4' positions, along with a carboxylic acid functional group at the 2-position. This specific arrangement of substituents contributes to its distinct reactivity and interaction profiles with biological targets. The compound's high degree of chlorination enhances its lipophilicity, which is often a critical factor in drug absorption and distribution within biological systems.
In recent years, the study of chlorinated aromatic compounds has seen substantial advancements, particularly in understanding their roles as intermediates in pharmaceutical synthesis. Research has demonstrated that derivatives of biphenyl with multiple chlorine substituents can exhibit potent effects on various biological pathways. For instance, studies on structurally related compounds have revealed potential applications in modulating enzyme activities and receptor interactions, which are key mechanisms in therapeutic interventions.
The synthesis of 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid typically involves multi-step organic reactions, including chlorination and carboxylation processes. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for research and development purposes. Techniques such as palladium-catalyzed cross-coupling reactions and directed functionalization strategies have been employed to optimize the synthetic route.
From a pharmacological perspective, 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid has been investigated for its potential as a lead compound in the development of novel therapeutic agents. Its structural features suggest possible interactions with targets involved in inflammatory responses, metabolic disorders, and even certain types of cancer. Preliminary in vitro studies have shown promising results regarding its ability to modulate specific signaling pathways, although further research is necessary to fully elucidate its mechanism of action.
The environmental impact of chlorinated biphenyls has been a subject of extensive research due to their persistence and potential toxicity. However, compounds like 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid are studied under controlled laboratory conditions to assess their safety profiles and environmental fate. Understanding these aspects is crucial for developing responsible synthetic strategies that minimize ecological risks while maximizing pharmaceutical benefits.
In conclusion, 3,2',3',4'-Tetrachlorobiphenyl-2-acetic acid (CAS No. 1361507-71-2) represents an intriguing molecule with significant potential in both synthetic chemistry and drug discovery. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic interventions. As our understanding of molecular interactions continues to evolve, compounds like this one will likely play an increasingly important role in advancing medical science.
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